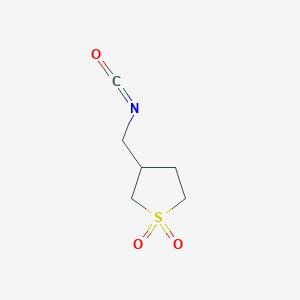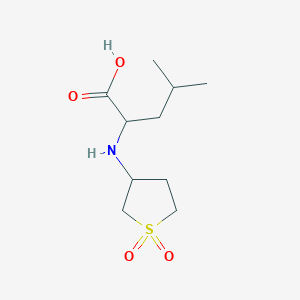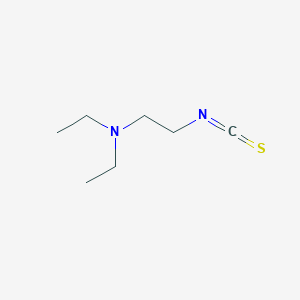
4-Chloro-2,5-difluorobenzenesulfonamide
Vue d'ensemble
Description
The compound 4-Chloro-2,5-difluorobenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse chemical and biological properties. These compounds often serve as building blocks in organic synthesis and have applications in drug discovery and development due to their potential biological activities.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives has been explored in various studies. For instance, the synthesis of 4-cyanobenzenesulfonamides from secondary amines involves cleavage to the parent amine under the action of thiol and base, suggesting a potential route for the synthesis of related compounds like 4-Chloro-2,5-difluorobenzenesulfonamide . Additionally, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline through a Sandmeyer reaction, bromination, and Grignard reaction indicates a possible synthetic pathway for the sulfonamide derivative .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The introduction of halogens, such as chlorine and fluorine, can significantly affect the electronic properties of the molecule, as seen in the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid, which serves as a multireactive building block for heterocyclic synthesis .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo a variety of chemical reactions. For example, the sulfonamide group can withstand functionalization conditions that affect nitroarenes, such as reductions and vicarious nucleophilic substitution reactions . The presence of chlorine and fluorine atoms in the benzene ring can activate the ring towards nucleophilic substitution, as demonstrated in the synthesis of novel 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2,5-difluorobenzenesulfonamide would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating properties of the sulfonamide group. These substituents can enhance the molecule's reactivity and stability, making it a valuable intermediate in organic synthesis. The introduction of fluorine atoms, in particular, has been shown to increase the selectivity of COX-2 inhibition in related sulfonamide derivatives .
Applications De Recherche Scientifique
Sulfonamide-based Medicinal Chemistry
Sulfonamides represent a significant class of compounds in the realm of medicinal chemistry. They have been foundational in the development of synthetic antimicrobial agents. Research has shown that sulfonamide derivatives exhibit a broad spectrum of biological activities after chemical modifications. These activities include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. The exploration of sulfonamides has been active, with studies focusing on the chemical structural modification of classical antibacterial aminobenzenesulfonamide derivatives and their applications across a wide range of medicinal interventions (He Shichao et al., 2016).
Sulfonamide Derivatives in Organic Synthesis
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been a subject of significant interest. Such research efforts aim to facilitate the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, indicating the versatile and valuable nature of aminobenzenesulfonamide derivatives not only in organic syntheses but also in pharmaceutical industries (Kyosuke Kaneda, 2020).
Environmental and Toxicological Studies
Related compounds, such as 2,4-D herbicides, have been extensively studied for their environmental impact and toxicological profiles. Research focusing on the occurrence, fate, and behavior of chlorinated compounds like triclosan (TCS) in the environment underscores the importance of understanding the environmental and health implications of widely used chemical agents. These studies reveal the pathways through which such compounds enter and affect ecosystems and human health, thereby informing regulatory measures and mitigation strategies (G. Bedoux et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCKYGNCTHBNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378520 | |
| Record name | 4-chloro-2,5-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-difluorobenzenesulfonamide | |
CAS RN |
287172-62-7 | |
| Record name | 4-Chloro-2,5-difluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287172-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2,5-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)







